NDM-1 inhibitor-3

Catalog No.
S15452573
CAS No.
M.F
C16H12O4
M. Wt
268.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NDM-1 inhibitor-3

Product Name

NDM-1 inhibitor-3

IUPAC Name

(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxy-3H-inden-1-one

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

InChI

InChI=1S/C16H12O4/c17-12-5-4-9(7-14(12)19)6-11-8-10-2-1-3-13(18)15(10)16(11)20/h1-7,17-19H,8H2/b11-6+

InChI Key

JAZRQNUBFAWFGH-IZZDOVSWSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)O)C(=O)C1=CC3=CC(=C(C=C3)O)O

Isomeric SMILES

C\1C2=C(C(=CC=C2)O)C(=O)/C1=C/C3=CC(=C(C=C3)O)O

NDM-1 inhibitor-3, also known as PHT427 (4-dodecyl-N-1,3,4-thiadiazol-2-yl-benzenesulfonamide), is a novel compound designed to inhibit the New Delhi metallo-beta-lactamase-1 enzyme. This enzyme is notorious for conferring resistance to a wide range of beta-lactam antibiotics, including penicillins and cephalosporins. The emergence of NDM-1 has significantly complicated the treatment of bacterial infections, making the discovery of effective inhibitors crucial for restoring antibiotic efficacy against resistant strains.

PHT427 has shown promising results in laboratory studies, specifically restoring the susceptibility of Escherichia coli and Klebsiella pneumoniae strains that produce NDM-1 when used in conjunction with meropenem, a commonly used beta-lactam antibiotic. The compound operates by interacting with the active site of NDM-1, targeting the zinc ions that are essential for its catalytic activity .

The primary chemical reaction involving NDM-1 inhibitor-3 is its binding to the active site of the NDM-1 enzyme. This interaction inhibits the enzyme's ability to hydrolyze beta-lactam antibiotics. The mechanism includes:

  • Zinc Chelation: PHT427 chelates zinc ions at the active site of NDM-1, which is crucial for its enzymatic function.
  • Binding Interactions: The compound forms hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site, specifically Asn220 and Gln123, which stabilize the binding .

The inhibition mechanism can be summarized as:

NDM 1+PHT427NDM 1 PHT427 ComplexInhibition of Hydrolysis\text{NDM 1}+\text{PHT427}\rightleftharpoons \text{NDM 1 PHT427 Complex}\rightarrow \text{Inhibition of Hydrolysis}

PHT427 exhibits significant biological activity as an inhibitor of NDM-1. In vitro studies have reported an IC50 value of 1.42 μmol/L, indicating its potency in inhibiting NDM-1 activity. The compound effectively restores the efficacy of meropenem against resistant bacterial strains by preventing the hydrolysis of the antibiotic by NDM-1 .

Additionally, PHT427 has been shown to have a synergistic effect when combined with meropenem, enhancing its antibacterial activity against Gram-negative bacteria that harbor NDM-1 .

The synthesis of PHT427 involves several steps:

  • Formation of Thiadiazole Ring: The synthesis begins with the formation of a thiadiazole ring through a condensation reaction involving appropriate thioketones and hydrazines.
  • Sulfonamide Formation: The thiadiazole intermediate is then reacted with benzenesulfonyl chloride to introduce the sulfonamide functional group.
  • Alkylation: Finally, a dodecyl chain is introduced through alkylation reactions to yield PHT427.
Thiadiazole+Benzenesulfonyl Chloride+Dodecyl BromidePHT427\text{Thiadiazole}+\text{Benzenesulfonyl Chloride}+\text{Dodecyl Bromide}\rightarrow \text{PHT427}

PHT427 holds potential applications in:

  • Antibiotic Resistance Management: It can be used in combination therapies to combat infections caused by NDM-1 producing bacteria.
  • Pharmaceutical Development: As a lead compound for further development into more potent and selective inhibitors against metallo-beta-lactamases.

Research continues into optimizing its structure for improved efficacy and reduced toxicity .

Interaction studies using techniques such as surface plasmon resonance and fluorescence quenching have demonstrated that PHT427 binds effectively to NDM-1. These studies reveal that:

  • Binding Affinity: The interactions between PHT427 and specific residues in the active site are critical for its inhibitory action.
  • Mechanistic Insights: Mutational analysis indicates that alterations in residues like Asn220 and Gln123 significantly affect PHT427's binding affinity, underscoring their importance in maintaining enzyme stability .

Several compounds have been identified as potential inhibitors of NDM-1. Here is a comparison highlighting their uniqueness alongside PHT427:

Compound NameStructure TypeIC50 (μmol/L)Mechanism of ActionUnique Features
PHT427Thiadiazole-benzenesulfonamide1.42Zinc chelation and active site bindingRestores meropenem susceptibility
NimbolideTerpenoid5.0Binds near zinc ion affecting coordinationNatural product with anti-inflammatory effects
IsomargololoneNatural compound2.5Interacts with multiple residues affecting catalysisExhibits unique binding dynamics
VNI-41Sulfonamide derivative29.6Direct interaction with Zn ionExtensive interaction within active site
Carnosic acidNatural antioxidantNot specifiedAllosteric inhibition altering enzyme conformationTargets allosteric pocket

PHT427 stands out due to its specific structural features that enable it to restore antibiotic efficacy effectively against resistant strains while exhibiting a favorable safety profile .

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

268.07355886 g/mol

Monoisotopic Mass

268.07355886 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-11

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